2,4,5-Trifluorophenylacetonitrile
CAS No.: 220141-74-2
Cat. No.: VC2168488
Molecular Formula: C8H4F3N
Molecular Weight: 171.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 220141-74-2 |
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Molecular Formula | C8H4F3N |
Molecular Weight | 171.12 g/mol |
IUPAC Name | 2-(2,4,5-trifluorophenyl)acetonitrile |
Standard InChI | InChI=1S/C8H4F3N/c9-6-4-8(11)7(10)3-5(6)1-2-12/h3-4H,1H2 |
Standard InChI Key | JTYBTJVFXUKNKW-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1F)F)F)CC#N |
Canonical SMILES | C1=C(C(=CC(=C1F)F)F)CC#N |
Introduction
Overview of 2,4,5-Trifluorophenylacetonitrile
2,4,5-Trifluorophenylacetonitrile is an organic compound with the molecular formula C₈H₄F₃N and a molecular weight of 171.12 g/mol. It is a clear, colorless to almost colorless liquid that belongs to the class of nitriles. This compound is primarily used in chemical synthesis and research applications.
Key Identifiers:
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CAS Number: 220141-74-2
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Synonyms: 2,4,5-Trifluorobenzyl cyanide; Benzeneacetonitrile, 2,4,5-trifluoro-
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Molecular Structure: Contains a benzene ring substituted with three fluorine atoms at the 2nd, 4th, and 5th positions and a nitrile (-CN) group attached to the benzyl position.
Applications in Chemical Synthesis
2,4,5-Trifluorophenylacetonitrile is widely used as an intermediate in organic synthesis due to its versatile reactivity. The presence of electron-withdrawing fluorine atoms enhances its stability while also increasing its electrophilic character. These features make it valuable for:
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Pharmaceutical Research: Used as a precursor for synthesizing fluorinated pharmaceutical agents.
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Agrochemical Development: Plays a role in creating compounds with herbicidal or pesticidal activity.
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Material Science: Used in the design of fluorinated polymers or advanced materials.
Classification:
According to safety data sheets (SDS), this compound is classified under acute toxicity categories due to potential dermal exposure hazards.
Hazards:
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Acute Dermal Toxicity (H312): Harmful if absorbed through the skin.
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Proper handling with personal protective equipment (PPE), such as gloves and goggles, is essential during use.
Storage Recommendations:
Store in sealed containers under dry conditions at room temperature to maintain stability and prevent degradation .
Structural Features and Reactivity
The structure of 2,4,5-Trifluorophenylacetonitrile includes:
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A benzene ring substituted with three fluorine atoms.
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A nitrile group (-CN) attached via a methylene (-CH₂-) bridge.
This unique arrangement imparts:
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High thermal stability due to the electron-withdrawing effects of fluorine.
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Reactivity towards nucleophilic substitution reactions.
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Suitability for forming more complex aromatic or heterocyclic compounds.
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